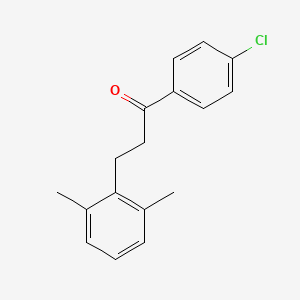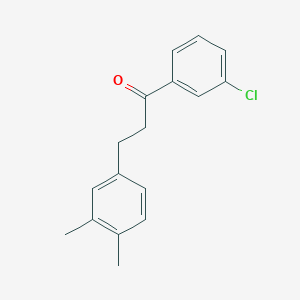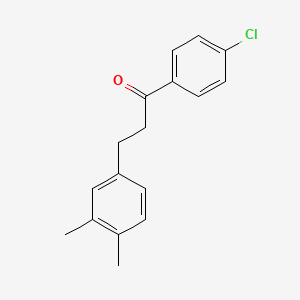![molecular formula C15H19ClO3S B3023941 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid CAS No. 951891-25-1](/img/structure/B3023941.png)
8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid
Übersicht
Beschreibung
The compound “8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid” is a complex organic molecule. It contains a methylthio phenyl group, which is a phenyl ring (a cyclic group of carbon atoms) with a methylthio (CH3-S-) substituent . It also has a chloro group (Cl), indicating the presence of chlorine . The “8-oxooctanoic acid” part suggests it contains an eight-carbon chain with a ketone (C=O) and a carboxylic acid (-COOH) functional group.
Wissenschaftliche Forschungsanwendungen
Phenolic Compounds and Their Applications
Phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention due to their various biological and pharmacological effects. CGA, an abundant isomer among caffeoylquinic acid isomers found naturally in green coffee extracts and tea, exhibits antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and acts as a central nervous system stimulator. These wide-ranging activities suggest potential applications in food additives, pharmaceuticals, and as natural safeguard agents (M. Naveed et al., 2018).
Sorption and Environmental Behavior of Herbicides
The environmental behavior of phenoxy herbicides, including their sorption to soil and organic matter, provides insights into the fate of chemical compounds in the environment. Understanding the sorption mechanisms helps in the development of remediation strategies for contaminated sites. Such knowledge is crucial for assessing the environmental impact of chemical compounds, including potential degradation products of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid if applicable (D. Werner, J. Garratt, G. Pigott, 2012).
Antimicrobial and Antioxidant Properties
Chlorogenic Acid has also been highlighted for its dual role as a food additive and nutraceutical, demonstrating antimicrobial activity against a broad range of organisms including bacteria, yeasts, molds, viruses, and amoebas. These properties make it an excellent candidate for the formulation of dietary supplements and functional foods, suggesting a possible research direction for exploring the antimicrobial and antioxidant applications of similar compounds (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids and their inhibitory effects on microbes at concentrations below desired yield and titer in the production of biorenewable chemicals highlights the importance of understanding chemical interactions in bioprocessing environments. This knowledge is critical for developing strategies to improve the robustness of microbial strains used in industrial biotechnology, potentially relevant for the production or degradation processes involving 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid and related compounds (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).
Eigenschaften
IUPAC Name |
8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3S/c1-20-11-8-9-12(13(16)10-11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVIEYAREBXVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















